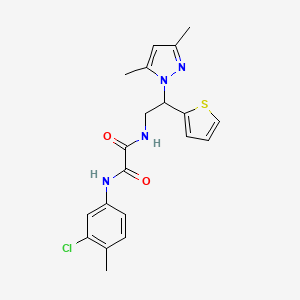

N1-(3-chloro-4-methylphenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2S/c1-12-6-7-15(10-16(12)21)23-20(27)19(26)22-11-17(18-5-4-8-28-18)25-14(3)9-13(2)24-25/h4-10,17H,11H2,1-3H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUQZZSZRCADIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H21ClN4O2S

- Molecular Weight : 416.9 g/mol

- CAS Number : 2034269-23-1

The presence of a chloro group, pyrazole, and thiophene moieties suggests potential interactions with biological targets, making it a subject of interest for pharmacological studies.

Synthesis

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:

- Formation of Pyrazole : The precursor 3,5-dimethyl-1H-pyrazole is synthesized through a condensation reaction involving appropriate aldehydes and hydrazines.

- Oxalamide Formation : The oxalamide structure is formed by reacting the synthesized pyrazole with a chloro-substituted aromatic amine in the presence of coupling agents like oxalyl chloride.

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Antimicrobial Properties

Research has shown that oxamide derivatives possess antimicrobial activity against various bacterial strains. The incorporation of thiophene and pyrazole groups enhances this activity due to their ability to disrupt microbial cell membranes .

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, N1-(3-chloro-4-methylphenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include oxalamides and heterocyclic derivatives. Key comparisons are summarized below:

Key Observations :

- The target compound’s pyrazole-thiophene combination offers unique electronic effects compared to azetidinone () or triazole () cores.

- Chloro substituents in all compounds enhance lipophilicity, but the 3-chloro-4-methylphenyl group in the target compound balances steric hindrance and solubility better than the multi-chloro azetidinone derivative .

- The triazole-thione compound () relies on sulfur-mediated hydrogen bonds (N–H···S), whereas the oxalamide derivatives prioritize carbonyl oxygen interactions .

Key Observations :

- The target compound likely follows a similar pathway to ’s oxalamide, utilizing 1,4-dioxane and triethylamine for optimal solubility and base catalysis .

- ’s triazole-thione synthesis lacks detailed protocols, suggesting divergent strategies for sulfur incorporation.

Physicochemical and Crystallographic Properties

Crystallographic data for the target compound is unavailable, but inferences are drawn from analogs:

*Calculated using ChemDraw.

Research Findings and Implications

- Kinase Inhibition : Pyrazole-containing compounds (e.g., Celecoxib) often target cyclooxygenase, suggesting the target compound may exhibit similar selectivity.

- Antimicrobial Activity : Chloroaryl groups in oxalamides () correlate with antibacterial efficacy, possibly due to membrane disruption .

- Crystallography : If analyzed via SHELX (), the target compound’s structure would benefit from high-resolution refinement, leveraging SHELXL’s robustness for small molecules .

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with the coupling of substituted phenyl and heterocyclic intermediates via oxalamide linkages. Critical steps include:

- Amide bond formation : Use coupling reagents like EDCI/HOBt for activating carboxylic acid intermediates .

- Heterocyclic assembly : Construct the pyrazole and thiophene rings through cyclocondensation reactions under controlled temperatures (60–80°C) .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Researchers must employ:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify connectivity of aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the primary biological targets or pathways associated with this compound?

The compound modulates pathways linked to:

- Anti-inflammatory activity : Inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophage models .

- Enzyme inhibition : Competitive binding to tyrosine kinases (e.g., EGFR) and bacterial enzymes (e.g., DNA gyrase) via π-stacking interactions with aromatic residues .

Advanced Research Questions

Q. How can synthesis yield and reproducibility be optimized for scale-up?

Systematic parameter variation is critical:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require post-reaction dilution to prevent side reactions .

- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic ring formation .

- Reaction monitoring : In-situ FTIR or TLC tracks intermediate consumption, enabling real-time adjustments .

Q. How should contradictory data in biological activity assays be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Dose-response studies : Establish EC50/IC50 curves across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

SAR optimization focuses on:

- Substituent variation : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate binding affinity .

- Scaffold hopping : Substitute thiophene with furan or pyridine rings to alter electronic properties and solubility .

- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets in kinase targets .

Q. What methodologies address stability challenges in formulation studies?

Stability under physiological conditions is assessed via:

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor decomposition via UPLC-MS .

- Light/heat stress testing : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products .

- Excipient compatibility : Screen with mannitol or cyclodextrins to enhance solid-state stability .

Key Considerations for Experimental Design

- Control groups : Include structurally analogous compounds (e.g., pyrazole-free derivatives) to isolate the contribution of heterocyclic moieties .

- Data normalization : Express biological activity as % inhibition relative to vehicle-treated controls to account for batch-to-batch variability .

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring speed) in detail to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.